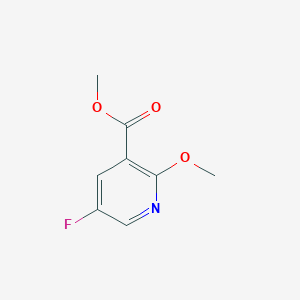

Methyl 5-fluoro-2-methoxynicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-fluoro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKRCQZGZYDVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Methyl 5 Fluoro 2 Methoxynicotinate

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 5-fluoro-2-methoxynicotinate is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution (SNAr) and less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The substituents on the ring further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom at the 5-position and the pyridine nitrogen atom significantly activates the ring for nucleophilic attack. Nucleophilic aromatic substitution is a key reaction for aryl halides with electron-withdrawing groups. libretexts.org The fluorine atom, despite its strong bond with carbon, can act as a leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com The methoxy (B1213986) group at the 2-position can also be a target for nucleophilic displacement, particularly with strong nucleophiles.

Common nucleophiles used in SNAr reactions with similar pyridine systems include amines, alkoxides, and thiolates. For instance, the reaction of related fluorinated nicotinic acid derivatives with amines is a documented pathway for creating new C-N bonds. chemicalbook.com

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature. The pyridine nitrogen acts as a strong deactivating group, and under acidic conditions required for many EAS reactions, it becomes protonated, further deactivating the ring. However, the activating effect of the methoxy group at the 2-position can facilitate electrophilic attack to some extent. Reactions like nitration and halogenation, if they occur, would be directed by the existing substituents. For example, in related systems, electrophilic substitution has been observed, though it often requires forcing conditions. vulcanchem.com

Cross-Coupling Reactions Involving the Halogen and Ester Functionalities

The halogen (fluorine) and ester functionalities of this compound provide handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications for Nicotinates

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving an organoboron reagent and a halide or triflate, catalyzed by a palladium complex. researchgate.net While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura coupling, advancements in catalyst design have made these transformations more feasible. nih.gov For nicotinates, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the halogen.

The general scheme for a Suzuki-Miyaura coupling of an aryl fluoride (B91410) is as follows:

Ar-F + R-B(OR')2 --(Pd catalyst, base)--> Ar-R

Where Ar-F represents the fluorinated nicotinate (B505614), and R-B(OR')2 is a boronic acid or ester. The reaction is typically carried out in the presence of a palladium catalyst and a base.

| Catalyst System | Substrate Scope | Reaction Conditions | Yield |

| Pd(OAc)2/XPhos | Aryl and heteroaryl chlorides | Cs2CO3, N2 atmosphere | Good |

| Pd2(dba)3/P(t-Bu)3 | Aryl and vinyl chlorides, bromides, and iodides | Room temperature | Very good |

| Pd(dppb)Cl2 | Monocyclic heteroaryl chlorides | Na2CO3, reflux | High |

This table presents catalyst systems commonly used for Suzuki-Miyaura couplings of related aryl halides and provides a general indication of their applicability. acs.orgnih.gov

Other Metal-Catalyzed Coupling Reactions for Extended Conjugation

Beyond Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed to extend the conjugated system of the pyridine ring. These include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a valuable method for synthesizing substituted alkynes. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a highly versatile method for synthesizing arylamines. researchgate.net

Decarboxylative Cross-Coupling: In some cases, the carboxylic acid derivative (obtained from hydrolysis of the ester) can undergo decarboxylative coupling with aryl halides, catalyzed by copper and palladium, to form biaryl compounds. acs.org

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Hydrolysis and Transesterification Pathways of the Methyl Ester Group

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form other esters.

Hydrolysis: The ester can be hydrolyzed to 5-fluoro-2-methoxynicotinic acid under either acidic or basic conditions. Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. beilstein-journals.org Acid-catalyzed hydrolysis is usually performed by heating the ester in an aqueous acid solution. The resulting carboxylic acid can be a key intermediate for further derivatization, such as amide bond formation. acs.org

| Reaction | Reagents | Conditions | Product |

| Base-catalyzed hydrolysis | NaOH or KOH (aq) | Room temperature or heating | 5-fluoro-2-methoxynicotinic acid |

| Acid-catalyzed hydrolysis | H2SO4 or HCl (aq) | Heating | 5-fluoro-2-methoxynicotinic acid |

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 5-fluoro-2-methoxynicotinate. This reaction is often reversible and driven to completion by using a large excess of the new alcohol. The nerve agent VX undergoes a transesterification process in its synthesis. wikipedia.org

Derivatization at the Pyridine Nitrogen Atom and Side Chains

The pyridine nitrogen atom and the substituents on the ring offer further sites for chemical modification.

Derivatization at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It can be alkylated with alkyl halides to form pyridinium (B92312) salts. This modification can significantly alter the electronic properties and solubility of the molecule.

Derivatization of Side Chains: The methoxy group at the 2-position can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. The methyl group of the ester can also be a site for reactions, although this is less common. More significantly, the carboxylic acid obtained from hydrolysis can be converted into a variety of other functional groups. For example, it can be reduced to an alcohol or converted to an acyl halide, which is a reactive intermediate for the synthesis of amides and other derivatives. Research on nicotinic acid derivatives has shown that modifications to the side chain at the 3-position can have significant effects on their biological activity. jocpr.comresearchgate.net

Structure Activity Relationship Sar Studies of Methyl 5 Fluoro 2 Methoxynicotinate Derivatives

Design Principles for Modulating Biological Activity through Targeted Structural Modifications

The design of derivatives of Methyl 5-fluoro-2-methoxynicotinate is guided by established principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies involve the modification of specific functional groups to alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities.

One fundamental approach is the bioisosteric replacement of functional groups. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For instance, the ester group in this compound is a prime target for modification. Hydrolysis of the ester to the corresponding carboxylic acid can drastically alter the compound's polarity and its ability to interact with a biological target. Furthermore, converting the ester to various amides or other ester analogs can introduce new hydrogen bond donors or acceptors, potentially leading to new or enhanced interactions within a receptor's binding site.

The introduction of additional substituents on the pyridine (B92270) ring is also a common strategy. Small alkyl, halogen, or cyano groups can be introduced to probe the steric and electronic requirements of the binding pocket. The goal is to identify "hot spots" on the molecule where modifications lead to a significant increase in activity, providing clues about the topology of the biological target.

Impact of Fluoro- and Methoxy (B1213986) Substitutions on Molecular Interactions and Bioavailability Profiles (Theoretical)

The fluoro and methoxy groups on the pyridine ring of this compound have a profound theoretical impact on its molecular interactions and bioavailability.

The fluoro group at the 5-position is a small, highly electronegative substituent. Its primary influence is through electronic effects. The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, making it less basic. sci-hub.se This can be advantageous for cell permeability, as a less basic compound is less likely to be protonated and trapped in acidic compartments of the body. nih.gov The fluorine atom can also participate in favorable electrostatic interactions, including hydrogen bonds with appropriate donors in a protein binding site. acs.org From a metabolic standpoint, the carbon-fluorine bond is very strong, often leading to increased metabolic stability by blocking potential sites of oxidation. nih.gov

The methoxy group at the 2-position is an electron-donating group through resonance, which can influence the electron density of the pyridine ring and its interaction with biological targets. The methoxy group can also act as a hydrogen bond acceptor. Its presence can significantly impact the molecule's conformation and lipophilicity. The strategic placement of methoxy groups has been shown to be critical for the biological activity of other pyridine derivatives.

The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group creates a unique electronic distribution across the pyridine ring, which is a key determinant of its binding affinity and selectivity for a specific biological target.

Systematic Derivatization at the Ester Moiety and Pyridine Ring Positions for SAR Exploration

A systematic approach to derivatization is essential for a comprehensive SAR exploration of this compound. This involves creating a library of analogs where specific parts of the molecule are methodically altered.

Ester Moiety Modifications:

The methyl ester of this compound is a logical starting point for derivatization. A common strategy is to vary the alcohol portion of the ester to explore the impact of size, shape, and polarity.

Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH, which can form strong ionic interactions or hydrogen bonds with a receptor.

Varying Alkyl Esters: Synthesizing a series of esters (e.g., ethyl, propyl, butyl) can probe for the presence of a hydrophobic pocket near the ester binding site.

Amide Formation: Converting the ester to a primary, secondary, or tertiary amide introduces hydrogen bond donors and acceptors, which can lead to new binding interactions. The substituents on the amide nitrogen can also be varied to explore steric and electronic effects.

Pyridine Ring Modifications:

Systematic modification of the pyridine ring can provide valuable insights into the required pharmacophore.

Positional Isomers: Synthesizing isomers where the fluoro and methoxy groups are moved to other positions on the pyridine ring can determine the optimal substitution pattern for activity.

Replacement of Substituents: The fluoro group could be replaced with other halogens (Cl, Br) or a cyano group to modulate electronic properties and size. The methoxy group could be replaced with other alkoxy groups or a simple hydroxyl group to fine-tune hydrogen bonding potential and lipophilicity.

Introduction of New Substituents: Adding small alkyl or other functional groups at the remaining open positions on the pyridine ring can probe for additional binding interactions.

The following is an illustrative data table showcasing a hypothetical SAR exploration for a series of this compound derivatives against a generic kinase target.

| Compound | R1 (Ester Moiety) | R2 (Pyridine Position 4) | R3 (Pyridine Position 6) | Kinase Inhibition IC50 (nM) |

| 1 (Parent) | -COOCH3 | H | H | 150 |

| 2 | -COOH | H | H | 50 |

| 3 | -CONH2 | H | H | 75 |

| 4 | -COOCH2CH3 | H | H | 120 |

| 5 | -COOCH3 | Cl | H | 200 |

| 6 | -COOCH3 | H | CH3 | 90 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of SAR. It does not represent actual experimental results for this compound derivatives.

In Vitro Biological Activity and Mechanistic Investigations of Methyl 5 Fluoro 2 Methoxynicotinate and Analogues

Anti-Microbial Activity Studies in Select Pathogen Strains

The anti-microbial potential of nicotinic acid derivatives is an area of active research. nih.gov However, specific studies detailing the anti-microbial activity of Methyl 5-fluoro-2-methoxynicotinate are not prominently available.

Bacterial Growth Inhibition Assays and Putative Target Identification in Microbial Systems

There is a lack of specific data from bacterial growth inhibition assays (e.g., determination of Minimum Inhibitory Concentrations, MICs) for this compound against various pathogen strains. While related nicotinic acid derivatives have been investigated for their antibacterial properties, direct evidence for the efficacy of this compound is not found in the reviewed literature. nih.govtandfonline.com For instance, a study on isatin-nicotinohydrazide hybrids, synthesized from methyl 6-methoxynicotinate (an isomer of the target compound), showed antibacterial activity against several bacterial strains, including K. pneumoniae and H. influenzae. nih.gov This suggests that the nicotinic acid scaffold can be a viable starting point for developing antibacterial agents. Putative mechanisms for related compounds often involve the inhibition of essential bacterial enzymes. researchgate.net

Anti-Cancer Activity in Established Cancer Cell Lines (Excluding Clinical Data)

The anti-cancer properties of various pyridine (B92270) and nicotinic acid derivatives have been a focus of medicinal chemistry research. tandfonline.comacs.org However, direct experimental data on the in vitro anti-cancer activity of this compound is not available in the public domain.

Assessment of Cell Viability and Proliferation in Various Cancer Cell Cultures

No specific data from cell viability assays (e.g., IC50 values) for this compound across different cancer cell lines has been found. Studies on other substituted pyridine derivatives have shown cytotoxic effects against various cancer cell lines, but these findings cannot be directly extrapolated to this compound without specific experimental validation. tandfonline.comacs.org

Induction of Apoptosis and Cell Cycle Modulation Studies In Vitro

There is no available information from in vitro studies on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. Research on analogous compounds sometimes reveals mechanisms involving the activation of apoptotic pathways or arrest of the cell cycle at specific checkpoints, but such data is absent for the target compound. researchgate.net

Investigation of Biological Pathway Modulation: In Vitro Evidence and Proposed Mechanisms

There is no in vitro evidence or proposed mechanism detailing the modulation of any biological pathway by this compound in the reviewed scientific literature. While related compounds and derivatives have been explored for their effects on various cellular processes, including inflammatory pathways and metabolic regulation through receptors like FXR, no such investigations have been published for this compound itself. google.comresearchgate.net Studies on other nicotinic acid derivatives have noted potential anti-tubercular activity, which implies interaction with bacterial pathways, but this has not been specifically demonstrated for this compound. nih.gov

Computational Chemistry and Molecular Modeling of Methyl 5 Fluoro 2 Methoxynicotinate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

There are no specific studies available that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure of Methyl 5-fluoro-2-methoxynicotinate. Consequently, data on its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and predictions of its reactivity and spectroscopic properties (like NMR and IR spectra) based on these calculations are not present in the scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis

While molecular docking is a common technique to predict the binding orientation of a small molecule to a protein target, no published research could be found that specifically details the docking of this compound into any particular protein's active site. As a result, there is no information regarding its potential biological targets, binding affinities, or specific molecular interactions.

De Novo Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

The use of the this compound scaffold in de novo design or as a query in virtual screening campaigns to identify novel bioactive compounds is not described in the available literature. Although virtual screening is a powerful tool for hit identification, there are no documented instances of its application with this specific chemical entity.

Conformation Analysis and Energetic Profiles of this compound and its Conformers

A detailed conformational analysis of this compound, including the identification of its stable conformers and the calculation of their energetic profiles and potential energy surfaces, has not been reported. Such studies are crucial for understanding the molecule's three-dimensional structure and its influence on its chemical and biological properties.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For derivatives of Methyl 5-fluoro-2-methoxynicotinate, various NMR experiments provide crucial information about the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy reveals the chemical environment of hydrogen atoms. In a typical derivative, distinct signals would be expected for the methoxy (B1213986) group protons, the aromatic protons on the pyridine (B92270) ring, and any protons on other substituents. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or -donating nature of adjacent functional groups. For instance, the fluorine atom at the 5-position will influence the chemical shift of the neighboring aromatic protons. Coupling constants (J) between adjacent protons, observable as splitting in the signals, provide information about the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound derivatives, characteristic signals would appear for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methoxy carbon. The carbon atoms directly bonded to fluorine will exhibit splitting in their signals due to C-F coupling, providing direct evidence for the position of the fluorine substituent.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structures. COSY experiments identify proton-proton couplings, helping to establish the sequence of protons in the molecule. HSQC experiments correlate proton signals with the carbon signals of the atoms they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra. For even more detailed structural analysis, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range couplings between protons and carbons, helping to piece together the entire molecular structure. A study on the borylation of methyl 2-fluoronicotinate utilized ¹H NMR to confirm the full conversion to its products. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyridine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring H | 7.0 - 9.0 | 110 - 160 |

| Methoxy (-OCH₃) H | 3.5 - 4.5 | 50 - 60 |

| Ester Methyl (-COOCH₃) H | 3.5 - 4.0 | 50 - 55 |

| Carbonyl (C=O) | - | 160 - 175 |

Note: The chemical shift ranges are typical for substituted pyridine derivatives and can vary based on the specific substitution pattern.

Advanced Mass Spectrometry Techniques in Reaction Monitoring, Isotope Labeling, and Product Analysis

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of compounds and for gaining insights into their elemental composition and structure. For the analysis of this compound and its reaction products, high-resolution mass spectrometry (HRMS) is particularly valuable. rug.nl

HRMS, often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the mass of a molecule with very high accuracy. This allows for the calculation of the elemental formula, confirming the presence of fluorine and other elements in the molecule. For example, a study involving trisubstituted piperazine (B1678402) derivatives utilized HRMS to characterize the synthesized compounds. acs.org

Mass spectrometry is also a powerful tool for monitoring the progress of chemical reactions. By taking small aliquots from a reaction mixture at different time points and analyzing them by MS, chemists can track the disappearance of starting materials and the appearance of products. This is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Isotope labeling studies, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N), can be effectively monitored using mass spectrometry. The resulting mass shift in the product molecule provides direct evidence for the incorporation of the labeled atom and can help elucidate reaction mechanisms. The simultaneous quantification of niacin and its metabolites in human plasma has been achieved using LC-MS/MS. nih.gov This technique is also used for determining nicotinic acid in plasma. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of a particular molecular structure and can be used to distinguish between isomers. For this compound, fragmentation might involve the loss of the methoxy group, the ester group, or cleavage of the pyridine ring, providing clues about the molecule's assembly.

X-ray Crystallography for Solid-State Structure Determination of Analogues and Co-crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For analogues of this compound that form suitable single crystals, this technique can provide unambiguous structural information.

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. Research on 2-alkoxynicotinates involved establishing their cage-type photodimer structure through X-ray single-crystal analysis. acs.org Similarly, the structures of bridged thiaheterohelicenes were investigated using X-ray crystallography. acs.org

X-ray crystallography is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack together in a crystal lattice. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Furthermore, the formation of co-crystals, where two or more different molecules crystallize together in a defined stoichiometric ratio, can be studied using X-ray crystallography. By co-crystallizing an analogue of this compound with another molecule, it is possible to create new solid forms with potentially altered physical properties. The analysis of the co-crystal structure reveals the specific intermolecular interactions that hold the different components together. The synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones was confirmed using X-ray diffraction techniques. researchgate.net

Table 2: Crystallographic Data for a Hypothetical Analogue of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1146 |

| b (Å) | 9.0567 |

| c (Å) | 26.079 |

| Volume (ų) | 1444.5 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study. The values are inspired by data for similar organic molecules. researchgate.net

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cdnsciencepub.comcdnsciencepub.com These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups. doi.orgijfans.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, characteristic IR absorption bands would be expected for the C=O stretch of the ester group (typically around 1700-1750 cm⁻¹), the C-O stretches of the ester and ether groups, and the C-F stretch. The vibrations of the pyridine ring also give rise to a series of characteristic bands. core.ac.uk

Raman spectroscopy is a complementary technique that involves scattering of monochromatic light from a laser. The resulting spectrum shows vibrational information similar to IR spectroscopy, but with different selection rules. This means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For substituted pyridines, Raman spectroscopy can be particularly useful for identifying the symmetric vibrations of the ring system.

Both IR and Raman spectroscopy can be used to monitor the progress of chemical reactions. For example, in a reaction where an ester group is being introduced, the appearance of the characteristic C=O stretching band in the IR spectrum would indicate the formation of the product. The disappearance of bands associated with the starting materials can also be tracked. These techniques can be used in real-time to provide kinetic information about a reaction.

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1700 - 1750 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Note: These are general ranges and the exact position of the absorption bands will depend on the specific molecular environment.

Emerging Research Applications and Future Directions for Methyl 5 Fluoro 2 Methoxynicotinate

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of functional groups on the pyridine (B92270) ring of Methyl 5-fluoro-2-methoxynicotinate makes it a significant intermediate in the synthesis of elaborate heterocyclic structures. The fluorine and methoxy (B1213986) groups can modulate the electronic properties of the ring and offer sites for further chemical transformations. Chemists utilize such intermediates to construct polycyclic and substituted heterocyclic systems, which are core components of many biologically active compounds.

The synthesis of complex molecules often involves multi-step sequences where pre-functionalized building blocks like this compound are crucial. For instance, in the development of novel pharmaceutical agents, the pyridine core can be a central scaffold, with the fluoro and methoxy substituents influencing binding affinity and metabolic stability. The ester group provides a convenient handle for amide bond formation or reduction to an alcohol, enabling further diversification of the molecular structure. Research in this area focuses on developing efficient synthetic routes that leverage the inherent reactivity of this intermediate to access new chemical space. For example, similar fluorinated heterocyclic intermediates are used in creating complex structures like pyrrolo[3,4-b]pyridin-5-ones through multi-component reactions. mdpi.com

Exploration of Potential in Advanced Materials Science Research

In the field of materials science, organic compounds with specific electronic and photophysical properties are in high demand. Fluorinated organic molecules are of particular interest for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their unique properties. The introduction of fluorine atoms can influence the energy levels of molecular orbitals, which is a critical factor in the performance of electronic materials.

While direct research on this compound in materials science is still emerging, related fluorinated quinoline (B57606) compounds have been identified as key ingredients in the formulation of OLED materials. nbinno.com These compounds contribute to the efficiency, color purity, and operational lifetime of OLED displays. nbinno.com The electronic properties imparted by the fluorine and methoxy groups in this compound suggest its potential as a precursor for novel organic electronic materials. Future research may involve incorporating this scaffold into larger conjugated systems to develop new materials for applications in sensors, organic photovoltaics, and thin-film transistors.

Table 1: Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound |

| Organic Electronics | Building block for creating efficient and stable materials for OLEDs and organic solar cells. |

| Sensors | Precursor for designing chemosensors where the pyridine nitrogen and substituents can interact with analytes. |

Application of Green Chemistry Principles in the Sustainable Synthesis and Utilization of the Compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov This includes using safer solvents, reducing waste, and improving energy efficiency. nih.govmdpi.com The synthesis and application of this compound can be approached from a green chemistry perspective to enhance sustainability.

Researchers are exploring more environmentally friendly synthetic methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com The use of catalytic methods over stoichiometric reagents is another key principle of green chemistry that can be applied to reactions involving this compound. mdpi.com Furthermore, designing synthetic routes that maximize atom economy—the efficiency of a reaction in converting reactants to the final product—is a central goal. mdpi.com For the utilization of this compound, this involves designing processes where the compound is efficiently incorporated into the target molecule with minimal byproduct formation. Future efforts will likely focus on developing catalytic, solvent-free, or aqueous-based synthetic procedures for this intermediate.

Table 2: Green Chemistry Metrics

| Metric | Definition | Relevance to Synthesis |

| Atom Economy | The measure of the amount of starting materials that become part of the final product. | High atom economy indicates less waste generation. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor signifies a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the active drug ingredient produced. | A lower PMI indicates a more sustainable and efficient process. |

Integration with High-Throughput Screening Platforms for Discovery of Novel Bioactive Scaffolds

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of chemical compounds for biological activity. nih.gov The success of HTS campaigns relies heavily on the chemical diversity of the compound libraries being screened. mdpi.com

This compound serves as a valuable starting point for generating libraries of novel compounds for HTS. Its versatile chemical nature allows for the creation of a wide range of derivatives, each with unique structural features. By systematically modifying the core structure, chemists can generate a collection of related compounds that can be screened for activity against various biological targets. The collaboration between chemists and biologists is essential for designing robust assays and efficiently identifying promising "hits" from these screens. nih.gov The integration of this and similar scaffolds into HTS platforms can accelerate the discovery of new bioactive molecules that could become the basis for future therapeutic agents. nih.govmdpi.com

Q & A

Q. What precautions are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.